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molecular formula C11H6ClN3S B8476285 4-(3-Chlorophenyl)-6-isothiocyanatopyrimidine

4-(3-Chlorophenyl)-6-isothiocyanatopyrimidine

Cat. No. B8476285
M. Wt: 247.70 g/mol
InChI Key: IUNZNINLPZAQDM-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To a bright orange solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (0.486 g, 2.091 mmol) in dichloromethane/N,N-dimethylformamide at room temperature was added 6-(3-chlorophenyl)pyrimidin-4-amine (0.43 g, 2.091 mmol). The orange mixture was heated at 60° C. for 18 hours. The LC/MS showed the desired product peak as a major peak. The deep orange mixture was purified by silica gel chromatography (0-40% ethyl acetate-hexanes) to afford 4-(3-chlorophenyl)-6-isothiocyanatopyrimidine (0.12 g, 0.484 mmol, 23% yield) as an orange oil. LCMS R.T.=2.15; [M]+=248.31.
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
dichloromethane N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[Cl:17][C:18]1[CH:19]=[C:20]([C:24]2[N:29]=[CH:28][N:27]=[C:26]([NH2:30])[CH:25]=2)[CH:21]=[CH:22][CH:23]=1>ClCCl.CN(C)C=O>[Cl:17][C:18]1[CH:19]=[C:20]([C:24]2[CH:25]=[C:26]([N:30]=[C:1]=[S:2])[N:27]=[CH:28][N:29]=2)[CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.486 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
0.43 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=CC(=NC=N1)N
Name
dichloromethane N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC=NC(=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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